Muromonab-CD3 - 140608-64-6

Muromonab-CD3

Catalog Number: EVT-1522539
CAS Number: 140608-64-6
Molecular Formula: C11H17NO4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Muromonab-CD3 is derived from mouse immune cells and is classified as a monoclonal antibody. It specifically binds to the CD3 epsilon chain of the T-cell receptor complex, which plays a critical role in T-cell activation and proliferation . This binding mechanism leads to T-cell activation followed by apoptosis, effectively suppressing the immune response against transplanted organs.

Synthesis Analysis

Methods and Technical Details

The synthesis of Muromonab-CD3 involves the hybridoma technique, where mouse spleen cells are fused with myeloma cells to produce hybrid cells that can secrete specific antibodies. The resulting hybridoma cells are screened for their ability to produce antibodies against the CD3 receptor. The antibodies are then harvested, purified, and formulated into a therapeutic product .

The production process typically includes:

  1. Cell Culture: Cultivation of hybridoma cells in bioreactors.
  2. Antibody Harvesting: Collecting the culture supernatant containing the antibody.
  3. Purification: Using techniques such as protein A affinity chromatography to isolate Muromonab-CD3 from other proteins and impurities.
  4. Formulation: Preparing the final product in suitable buffers for stability and efficacy .
Molecular Structure Analysis

Structure and Data

Muromonab-CD3 consists primarily of immunoglobulin G type 2a structure, which includes two heavy chains and two light chains linked by disulfide bonds. The binding site specifically recognizes epitopes on the CD3 epsilon chain of T-cells, facilitating its mechanism of action.

  • Molecular Weight: Approximately 150 kDa
  • Amino Acid Sequence: Derived from murine sources with specific modifications to enhance binding affinity .
Chemical Reactions Analysis

Reactions and Technical Details

Muromonab-CD3 primarily engages in immunological reactions where it binds to the CD3 receptor on T-cells. This binding can lead to several outcomes:

  1. Activation of T-cells: Initial binding activates T-cells, leading to cytokine release.
  2. Apoptosis Induction: Prolonged engagement results in T-cell apoptosis via Fc-mediated mechanisms, antibody-dependent cellular cytotoxicity, and complement-dependent cytotoxicity .

These reactions are critical in preventing acute rejection during organ transplantation.

Mechanism of Action

Process and Data

The mechanism of action of Muromonab-CD3 involves several steps:

  1. Binding: The antibody binds to the CD3 epsilon chain on T-cells.
  2. Activation: This initial interaction activates T-cells, causing them to proliferate and release cytokines.
  3. Downregulation: Prolonged binding leads to downregulation of T-cell activity through apoptosis, effectively diminishing the immune response against transplanted tissues .

Clinical observations have noted that this process can lead to cytokine release syndrome, characterized by symptoms such as fever, chills, and myalgia during initial infusions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear to slightly opalescent liquid.
  • Storage Conditions: Recommended storage at 2-8 °C for short-term use; long-term storage at -20 °C or colder is advised.

Chemical Properties

  • pH Range: Typically around 7.0-7.5.
  • Stability: Stability studies indicate that Muromonab-CD3 maintains activity over time when stored properly .
Applications

Scientific Uses

Muromonab-CD3 has several applications in clinical settings:

  1. Transplantation Medicine: Used primarily for preventing acute rejection in kidney, heart, and liver transplants.
  2. Immunology Research: Serves as a tool for studying T-cell activation and regulation mechanisms.
  3. Therapeutic Development: Provides insights into monoclonal antibody engineering techniques aimed at reducing immunogenicity and enhancing efficacy in human therapies .
Introduction to Muromonab-CD3

Definition and Molecular Characterization of Muromonab-CD3

Muromonab-CD3 (generic name OKT3) is a murine monoclonal antibody of the IgG2a isotype that specifically targets the ε-subunit (CD3ε) of the CD3/T-cell receptor (TCR) complex on human T lymphocytes. Its molecular formula is C~6460~H~9946~N~1720~O~2043~S~56~, with a molecular mass of approximately 146 kDa [3] [6]. The antibody was produced using hybridoma technology, fusing murine splenocytes immunized with human T cells with immortalized myeloma cells to generate clones secreting identical antibodies [2]. Muromonab-CD3 binds to the CD3ε chain with high specificity, inducing rapid internalization of the TCR complex and transient T-cell activation followed by Fc-mediated opsonization and depletion of circulating T cells [3] [8]. This molecular mechanism underlies its immunosuppressive effects.

Table 1: Molecular Characteristics of Muromonab-CD3

PropertySpecification
CAS Registry Number140608-64-6
Molecular FormulaC~6460~H~9946~N~1720~O~2043~S~56~
Molecular Weight146,189.98 g/mol
Antibody IsotypeMurine IgG2a
Target AntigenCD3 epsilon chain (CD3ε)
Production MethodHybridoma Technology
Binding SpecificityBlocks T-cell receptor complex signaling

Historical Development and Regulatory Milestones in Immunosuppressive Therapy

Muromonab-CD3 holds the distinction of being the first monoclonal antibody approved for therapeutic use in humans. Its development timeline reflects groundbreaking achievements in immunotherapy:

  • 1985: Clinical trials demonstrated a 94% reversal rate of acute renal transplant rejection compared to 75% with high-dose corticosteroids, establishing its efficacy [1] [2].
  • 1986: Received FDA approval under the brand name Orthoclone OKT3® for treatment of acute renal transplant rejection, becoming the first commercially available therapeutic mAb [7] [9].
  • 1988: Approved in the European Communities under Directive 87/22/EWG (a precursor to the EMA centralized procedure), with Germany’s Paul Ehrlich Institute among the first national agencies to authorize it [3].
  • Post-1988: Indications expanded to include rejection prophylaxis in heart and liver transplants based on trials showing reduced rejection episodes [1] [4].
  • 2010: Voluntarily withdrawn from global markets due to declining use, severe adverse effects (cytokine release syndrome), and the availability of safer humanized alternatives [1] [3] [10].

Table 2: Key Regulatory Milestones for Muromonab-CD3

YearEventSignificance
1985Phase III trial success in renal rejectionDemonstrated 94% rejection reversal vs. 75% with steroids [1]
1986FDA approval (Orthoclone OKT3®)First therapeutic mAb approved globally [7] [9]
1988European approval via CPMP assessmentFirst mAb approved under EU’s precursor centralized procedure [3]
1990sIndication expansion to heart/liver transplantsBroadened clinical utility in solid organ transplantation [1]
2010Market withdrawal by manufacturerDeclining use due to safety issues and superior alternatives [3] [10]

Role in the Evolution of Monoclonal Antibody Therapeutics

Muromonab-CD3’s legacy extends far beyond its clinical use, serving as a catalyst for multiple transformative shifts in antibody engineering:

  • Proof of Concept for mAb Therapeutics: As the inaugural FDA-approved monoclonal antibody, it validated the concept that mAbs could achieve clinically meaningful immunosuppression, paving the way for investment in antibody R&D [7] [9]. Its success directly stimulated development of subsequent immunomodulatory antibodies like basiliximab (1998) and daclizumab (1997).

  • Highlights of Murine Antibody Limitations: The immunogenicity of murine proteins triggered human anti-mouse antibody (HAMA) responses in >50% of patients, reducing efficacy upon rechallenge and causing cytokine release syndrome. This exposed critical limitations of non-human antibodies for chronic therapy [7] [8] [10].

  • Driver of Antibody Humanization Technologies: These limitations accelerated innovation in antibody engineering:

  • Chimeric Antibodies: Fusion of murine variable regions with human constant regions (e.g., rituximab, 1997) reduced immunogenicity [9] [10].
  • Humanized Antibodies: CDR grafting onto human frameworks (e.g., daclizumab, 1997) further minimized murine content [7] [9].
  • Fully Human Antibodies: Technologies like phage display (adalimumab, 2002) and transgenic mice (panitumumab, 2006) eliminated murine components [7] [9].

  • Foundation for Novel Formats: Lessons from Muromonab-CD3 informed the design of safer CD3-targeting agents. Fc-silenced variants (e.g., teplizumab) minimize cytokine release [8], while bispecific T-cell engagers (e.g., blinatumomab) redirect T cells to tumors with reduced systemic activation [10].

Table 3: Muromonab-CD3’s Influence on Subsequent Antibody Generations

Antibody GenerationKey InnovationExample AgentsAdvancement Over Muromonab-CD3
Chimeric (1980s–1990s)Murine Fv + Human FcRituximab, AbciximabReduced HAMA response
Humanized (1990s)Human framework + Murine CDRsTrastuzumab, DaclizumabLower immunogenicity, longer half-life
Fully Human (2000s)100% human sequenceAdalimumab, PanitumumabMinimal immunogenicity risks
CD3 Derivatives (2010s+)Fc silencing, bispecific formatsTeplizumab, BlinatumomabMitigated cytokine release; targeted cytotoxicity

Muromonab-CD3’s scientific and commercial impact is underscored by its role in establishing monoclonal antibodies as the dominant biologic drug class. From zero approvals before 1986, therapeutic antibodies now comprise >20% of annual new drug approvals, with 165 approved or under review globally as of 2022 [7] [9]. The drug’s limitations became catalysts for innovations that define modern antibody therapy: reduced immunogenicity, enhanced effector functions, and novel mechanisms like bispecific engagement.

Properties

CAS Number

140608-64-6

Product Name

Muromonab-CD3

Molecular Formula

C11H17NO4

Synonyms

Muromonab-CD3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.